molecular formula C41H71N11O14 B12374977 Smac-based peptide

Smac-based peptide

Cat. No.: B12374977
M. Wt: 942.1 g/mol
InChI Key: KOTUIJBXPGUBTH-GDVWXNPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Smac-based peptides are synthetic compounds designed to mimic the activity of the second mitochondria-derived activator of caspases (Smac), also known as direct inhibitor of apoptosis-binding protein with low pI (DIABLO). These peptides are primarily developed to antagonize inhibitor of apoptosis proteins (IAPs), which are known to inhibit caspase activity and prevent apoptosis. By mimicking Smac, these peptides can promote apoptosis in cancer cells, making them promising candidates for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Smac-based peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Smac-based peptides involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Smac-based peptides undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are modified Smac-based peptides with enhanced stability, activity, or specificity .

Scientific Research Applications

Mechanism of Action

Smac-based peptides exert their effects by mimicking the activity of natural Smac. They bind to IAPs, preventing them from inhibiting caspases. This allows caspases to promote apoptosis in cancer cells. The molecular targets of Smac-based peptides include cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP). The pathways involved include the intrinsic and extrinsic apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Smac-based peptides are unique in their ability to specifically mimic the activity of natural Smac. Unlike small-molecule Smac mimetics, these peptides can be designed to have higher specificity and affinity for IAPs. This makes them potentially more effective in promoting apoptosis and overcoming resistance mechanisms in cancer cells .

Properties

Molecular Formula

C41H71N11O14

Molecular Weight

942.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C41H71N11O14/c1-7-21(4)32(51-38(62)28-12-10-18-52(28)40(64)31(20(2)3)50-33(57)22(5)43)39(63)45-23(6)34(58)46-25(13-15-29(44)54)36(60)47-24(11-8-9-17-42)35(59)49-27(19-53)37(61)48-26(41(65)66)14-16-30(55)56/h20-28,31-32,53H,7-19,42-43H2,1-6H3,(H2,44,54)(H,45,63)(H,46,58)(H,47,60)(H,48,61)(H,49,59)(H,50,57)(H,51,62)(H,55,56)(H,65,66)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1

InChI Key

KOTUIJBXPGUBTH-GDVWXNPYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N

Origin of Product

United States

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